molecular formula C17H13Cl2NO B2666991 2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile CAS No. 344281-28-3

2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile

Cat. No.: B2666991
CAS No.: 344281-28-3
M. Wt: 318.2
InChI Key: UOMIOMHELZMQII-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is an organic compound that features a nitrile group, a ketone group, and two aromatic rings with different substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through a Friedel-Crafts acylation reaction. This involves reacting 2,4-dichlorobenzoyl chloride with 3-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Nitrile Introduction: The intermediate is then subjected to a nucleophilic substitution reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions to introduce the nitrile group.

    Final Product Formation: The final step involves the oxidation of the intermediate to form the ketone group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, alkoxide) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines, secondary alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-4-phenyl-4-oxobutanenitrile: Similar structure but lacks the methyl group on the phenyl ring.

    2-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-4-oxobutanenitrile: Similar structure with the methyl group on a different position of the phenyl ring.

Uniqueness

2-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO/c1-11-3-2-4-12(7-11)17(21)8-13(10-20)15-6-5-14(18)9-16(15)19/h2-7,9,13H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMIOMHELZMQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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